3-(2,4-Dimethoxyphenyl)azetidine
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Overview
Description
3-(2,4-Dimethoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2,4-Dimethoxyphenyl)azetidine, can be achieved through several methods. . This method involves the use of UV light to facilitate the cycloaddition process. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods: Industrial production of azetidines often involves large-scale cyclization reactions, nucleophilic substitutions, and cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethoxyphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ring strain also contributes to its reactivity, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
β-Lactams: Four-membered rings similar to azetidines but with a carbonyl group, widely used in antibiotics.
Uniqueness: 3-(2,4-Dimethoxyphenyl)azetidine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its moderate ring strain makes it more stable than aziridines but more reactive than pyrrolidines, offering a balance of stability and reactivity that is advantageous in various applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-3-4-10(8-6-12-7-8)11(5-9)14-2/h3-5,8,12H,6-7H2,1-2H3 |
InChI Key |
DSCCUTGGCFGUAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CNC2)OC |
Origin of Product |
United States |
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